

L-371,257: Application Notes and Protocols for Cardiovascular Research

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Compound of Interest

Compound Name: L-371,257

Cat. No.: B1673725

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Introduction

L-371,257 is a non-peptide, orally bioavailable compound that acts as a potent antagonist for both the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR).[1][2] While initially developed as a selective oxytocin antagonist, its high affinity for the V1aR makes it a valuable pharmacological tool for investigating the roles of both receptor systems in cardiovascular physiology and pathophysiology.[1][3] **L-371,257** does not readily cross the blood-brain barrier, making it particularly useful for studying the peripheral effects of OTR and V1aR blockade.[1][4]

The vasopressin and oxytocin systems are known to play crucial roles in regulating cardiovascular function, including blood pressure, vascular tone, and cardiac function.[5][6] Vasopressin, acting through V1a receptors on vascular smooth muscle cells, is a potent vasoconstrictor.[7] The oxytocin system has been implicated in cardioprotective effects.[8] The dual antagonistic action of **L-371,257** allows for the simultaneous investigation of these two important pathways.

Mechanism of Action

L-371,257 is a competitive antagonist at both the oxytocin and vasopressin V1a receptors.[1][3] By binding to these receptors, it prevents the endogenous ligands, oxytocin and arginine vasopressin (AVP), from binding and initiating their downstream signaling cascades. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to

Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to the contraction of vascular smooth muscle cells and subsequent vasoconstriction.

Data Presentation

Receptor Binding Affinity

Receptor	Species	Tissue/Cell Line	K _i (nM)	Reference
Oxytocin Receptor	Human	Uterine	4.6	[7]
Oxytocin Receptor	Rat	Uterine	19	[1]
Vasopressin V1a Receptor	Rat	Liver	3.7	[1]
Vasopressin V1a Receptor	Human	Platelet	3,200	
Vasopressin V2 Receptor	Human	Kidney	>10,000	
Vasopressin V2 Receptor	Rat	Kidney	>10,000	

In Vitro Functional Activity

Assay	Tissue	Species	Parameter	Value	Reference
Oxytocin-induced contractions	Uterine tissue	Rat	pA ₂	8.4	[1][7]
Spontaneous contractions	Myometrial strips	Human	IC ₅₀	71 pM	

In Vivo Activity

Assay	Species	Administration Route	ED50	Reference
Inhibition of oxytocin-induced uterine contractions	Rat	Intravenous	0.55 mg/kg	

Experimental Protocols

In Vitro: Vascular Reactivity Studies in Isolated Arterial Rings

This protocol is designed to assess the effect of **L-371,257** on vasoconstriction induced by arginine vasopressin in isolated arteries.

Materials:

- **L-371,257**
- Arginine vasopressin (AVP)
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
- Isolated arteries (e.g., rat thoracic aorta or mesenteric arteries)
- Wire myograph system
- Carbogen gas (95% O₂, 5% CO₂)

Procedure:

- Tissue Preparation:
 - Euthanize the animal according to approved institutional guidelines.

- Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.
- Clean the artery of surrounding connective and adipose tissue.
- Cut the artery into 2-3 mm rings.
- Mounting:
 - Mount the arterial rings in a wire myograph system containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
 - Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-3 g for rat aorta).
- Viability Check:
 - Contract the rings with a high potassium solution (e.g., 60 mM KCl) to assess viability.
 - Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
- Experiment:
 - Pre-incubate the arterial rings with **L-371,257** (e.g., 1 nM to 1 µM) or vehicle (e.g., DMSO) for 30 minutes.
 - Generate a cumulative concentration-response curve to AVP (e.g., 10⁻¹¹ to 10⁻⁶ M).
 - Record the contractile force at each concentration of AVP.
- Data Analysis:
 - Express the contractile responses as a percentage of the maximal contraction induced by the high potassium solution.
 - Compare the concentration-response curves in the presence and absence of **L-371,257** to determine its inhibitory effect.

In Vivo: Hemodynamic Studies in Anesthetized Rats

This protocol is designed to evaluate the effect of **L-371,257** on blood pressure and heart rate in response to an AVP challenge in anesthetized rats.

Materials:

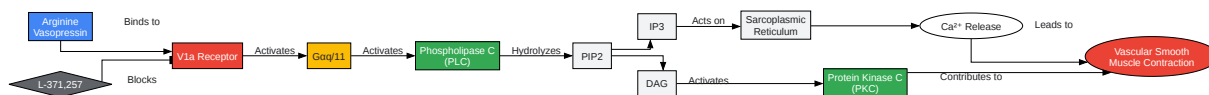
- **L-371,257**
- Arginine vasopressin (AVP)
- Anesthetic (e.g., isoflurane, urethane)
- Saline solution (0.9% NaCl)
- Catheters for cannulation of the femoral artery and vein
- Pressure transducer and data acquisition system
- Surgical instruments

Procedure:

- Animal Preparation:
 - Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
 - Cannulate the femoral artery for continuous measurement of arterial blood pressure.
 - Cannulate the femoral vein for intravenous administration of drugs.
 - Allow the animal to stabilize for at least 30 minutes after surgery.
- Baseline Measurements:
 - Record baseline mean arterial pressure (MAP) and heart rate (HR).
- Experiment:

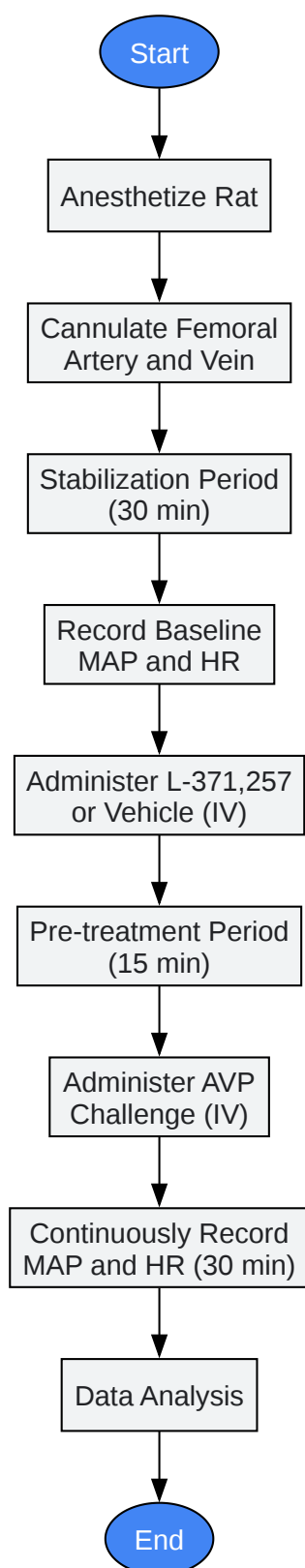
- Administer a bolus intravenous injection of **L-371,257** (e.g., 0.1-1 mg/kg) or vehicle.
- After a 15-minute pre-treatment period, administer an intravenous bolus of AVP (e.g., 10-100 ng/kg).
- Continuously record MAP and HR for at least 30 minutes following the AVP injection.
- Data Analysis:
 - Calculate the change in MAP and HR from baseline in response to the AVP challenge in both the vehicle- and **L-371,257**-treated groups.
 - Compare the responses between the two groups to determine the in vivo antagonistic effect of **L-371,257**.

Signaling Pathways and Workflows



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Caption: Vasopressin V1a Receptor Signaling Pathway.



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